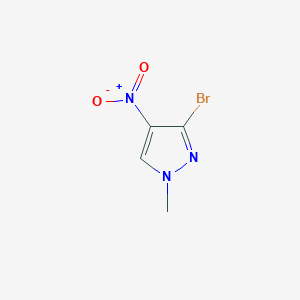

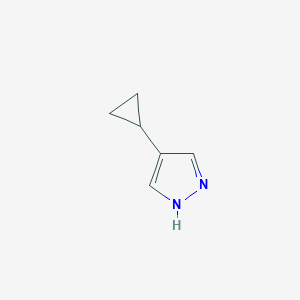

5-氨基-1-乙基-1H-1,2,3-三唑-4-甲酰胺

描述

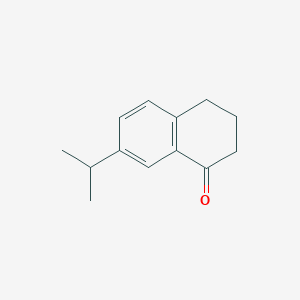

The compound 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide is a derivative of 5-amino-1,2,3-triazole-4-carboxylic acid, which is a versatile molecule used in the synthesis of peptidomimetics and biologically active compounds. The triazole core is a common structural motif in medicinal chemistry due to its resemblance to peptide bonds and its ability to induce specific conformations in the molecules it is part of .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which allows for the preparation of protected versions of triazole amino acids with complete regiocontrol when using aryl or alkyl azides. However, when N-Boc-alkyl ynamides are used, a mixture of regioisomers is obtained . Another approach for synthesizing triazole derivatives, specifically N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, involves a five-step process starting from 4-chlorobenzenamine, with the final reaction conditions optimized to a temperature of 78°C and a reaction time of 8 hours .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was determined by X-ray crystallography, revealing that it crystallizes in the triclinic space group with specific unit cell parameters. The structure is further stabilized by an N–H⋯O hydrogen bond .

Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For example, the Dimroth rearrangement is a potential reaction pathway for triazole derivatives, but this can be circumvented by using the aforementioned ruthenium-catalyzed synthesis . Additionally, thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can be synthesized and further reacted with bifunctional reagents to create new heterocyclic polycyclic ensembles that include a triazole fragment, a thiazole, and a residue of the natural alkaloid cytisine .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The crystalline form, hydrogen bonding, and regiochemistry all play a role in determining the solubility, stability, and reactivity of these compounds. For instance, the crystalline structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate suggests a certain degree of rigidity and potential for intermolecular interactions, which could affect its solubility and melting point . The regioselectivity achieved in the synthesis of these compounds is also crucial for their biological activity, as seen in the synthesis of HSP90 inhibitors .

科学研究应用

-

Energetic Derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole

- Application : This study presents the preparation of a novel nitrogen-rich compound from commercially available chemicals. The more energetic derivatives with azido and nitro groups, as well as a diazene bridge, were also successfully prepared .

- Methods : The compounds were characterized by various means, including vibrational (IR, Raman) and multinuclear (1H, 13C, 14N, 15N) NMR spectroscopy, mass spectrometry, and differential thermal analysis .

- Results : The enthalpies of formation were calculated on the CBS-4M level of theory, revealing highly endothermic values, and were utilized to calculate the detonation parameters .

-

Synthesis of 1,2,4-triazole-containing Scaffolds Using 3-amino-1,2,4-triazole

- Application : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Methods : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

- Results : 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

未来方向

The development of novel effective antiviral agents is urgently needed, and triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . The future scope of triazoles across scientific disciplines is ever-widening, with ongoing demand for new efficient methods of their synthesis .

属性

IUPAC Name |

5-amino-1-ethyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-2-10-4(6)3(5(7)11)8-9-10/h2,6H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJQDCRXBLWRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545007 | |

| Record name | 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |

CAS RN |

99420-47-0 | |

| Record name | 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)

![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)